4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate
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Overview
Description
4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dithiolylidene group and a thiazinan-4-ium core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate typically involves the reaction of 2,6-difluorophenyl derivatives with dithiolylidene precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with nonlinear optical properties.
2,6-Difluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Uniqueness
4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate stands out due to its unique combination of a dithiolylidene group and a thiazinan-4-ium core, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C13H11F2NO3S4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[4-(2,6-difluorophenyl)-1,3-dithiol-2-ylidene]thiomorpholin-4-ium-2-sulfonate |
InChI |
InChI=1S/C13H11F2NO3S4/c14-8-2-1-3-9(15)12(8)10-7-21-13(22-10)16-4-5-20-11(6-16)23(17,18)19/h1-3,7,11H,4-6H2 |
InChI Key |
SBLFMTYRKIYNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C[N+]1=C2SC=C(S2)C3=C(C=CC=C3F)F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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